Chemical structure and properties of 2,7-Dihydroxy-4-trifluoromethylquinoline
Chemical structure and properties of 2,7-Dihydroxy-4-trifluoromethylquinoline
This guide provides a comprehensive technical overview of 2,7-Dihydroxy-4-trifluoromethylquinoline, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon available data for the compound and its structural analogs, this document outlines its chemical identity, physicochemical characteristics, potential synthetic routes, and anticipated biological significance.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of hydroxyl (-OH) groups provides sites for further functionalization and can play a crucial role in target binding through hydrogen bonding. 2,7-Dihydroxy-4-trifluoromethylquinoline combines these features, making it a molecule with considerable potential for the development of novel therapeutic agents. This guide aims to consolidate the available information on this compound and to provide a forward-looking perspective on its utility in research and development.
Chemical Identity and Physicochemical Properties
2,7-Dihydroxy-4-trifluoromethylquinoline is a derivative of quinoline with two hydroxyl groups at positions 2 and 7, and a trifluoromethyl group at position 4.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| Chemical Name | 2,7-Dihydroxy-4-trifluoromethylquinoline | - |
| CAS Number | 73496-29-4 | [1][2] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |
| Molecular Weight | 229.16 g/mol | [1] |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | >300 °C | Based on similar dihydroxyquinoline structures.[3] |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO and DMF.[4] | The hydrophobic quinoline core and trifluoromethyl group suggest low aqueous solubility. |
| pKa | Phenolic -OH: ~8-10, Quinoline N: ~4-5 | Estimated based on analogous phenol and quinoline structures.[5][6] |
| LogP | ~2.5 - 3.5 | Estimated based on the contribution of the trifluoromethyl and hydroxyl groups.[7] |
Spectroscopic Profile (Anticipated)
Detailed experimental spectroscopic data for 2,7-Dihydroxy-4-trifluoromethylquinoline is not currently available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.
¹H NMR:
-
Aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm).
-
The proton at position 3 would likely be a singlet.
-
The protons on the benzene ring (positions 5, 6, and 8) would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with each other.
-
The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
¹³C NMR:
-
The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm).
-
The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
Carbons bearing the hydroxyl groups (C2 and C7) would be shifted downfield.
¹⁹F NMR:
-
A single sharp signal is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.[8][9] The chemical shift would likely be in the range of -60 to -70 ppm relative to a standard like CFCl₃.[8][10][11]
Mass Spectrometry:
-
The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 229.16.
-
Fragmentation patterns would likely involve the loss of CO, HCN, and fragments from the trifluoromethyl group.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
Strong absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching of the trifluoromethyl group.
-
Characteristic C=C and C=N stretching vibrations of the quinoline ring in the 1400-1650 cm⁻¹ range.
UV-Vis Spectroscopy:
-
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system.[12][13][14] The presence of hydroxyl groups may cause a red-shift (bathochromic shift) of these absorption maxima.
Proposed Synthesis and Purification
While a specific, validated synthesis for 2,7-Dihydroxy-4-trifluoromethylquinoline has not been reported in the reviewed literature, a plausible synthetic route can be devised based on established methods for quinoline synthesis, such as the Gould-Jacobs reaction.
Proposed Synthetic Pathway:
Caption: Proposed Gould-Jacobs synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline.
Step-by-Step Methodology (Hypothetical):
-
Condensation: 3-Aminophenol is reacted with diethyl 2-(trifluoromethyl)malonate at an elevated temperature to form the intermediate enamine.
-
Thermal Cyclization: The resulting enamine is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, forming the quinoline ring system. This would yield an ester precursor, ethyl 2,7-dihydroxy-4-trifluoromethylquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions, followed by decarboxylation upon heating to yield the final product, 2,7-Dihydroxy-4-trifluoromethylquinoline.
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reactivity and Stability
The reactivity of 2,7-Dihydroxy-4-trifluoromethylquinoline is dictated by its key functional groups:
-
Hydroxyl Groups: The two phenolic hydroxyl groups are acidic and can be deprotonated with a base. They are also nucleophilic and can undergo O-alkylation and O-acylation reactions.
-
Quinoline Ring: The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing hydroxyl and trifluoromethyl groups. The nitrogen atom in the ring is basic and can be protonated or alkylated.
-
Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and deactivates the quinoline ring towards electrophilic substitution, particularly at the ortho and para positions relative to its attachment point. It is generally a very stable functional group.
The compound is expected to be stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and high temperatures.
Potential Biological and Pharmacological Applications
While no specific biological activities have been reported for 2,7-Dihydroxy-4-trifluoromethylquinoline, the broader class of trifluoromethyl-substituted quinolines has shown significant promise in various therapeutic areas.
Caption: Potential therapeutic applications of 2,7-Dihydroxy-4-trifluoromethylquinoline.
-
Anticancer Activity: Many quinoline derivatives are known to possess anticancer properties.[15] The trifluoromethyl group can enhance the efficacy of these compounds.[16][17]
-
Antiparasitic Activity: Substituted quinolines are the foundation for several antimalarial drugs. Novel trifluoromethylquinoline derivatives have been investigated for their activity against various parasites.[16]
-
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[18] The trifluoromethylquinoline scaffold could be a starting point for the development of new antibacterial and antifungal agents.[19]
The dihydroxy functionality offers handles for creating libraries of derivatives for screening against various biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,7-Dihydroxy-4-trifluoromethylquinoline. However, based on the SDS for structurally related trifluoromethyl- and dihydroxy-quinolines, the following hazards should be anticipated:
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2,7-Dihydroxy-4-trifluoromethylquinoline is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its combination of a quinoline scaffold, a stabilizing trifluoromethyl group, and reactive hydroxyl groups makes it an attractive building block for the synthesis of novel compounds with potential therapeutic value. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
-
2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]
- An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(34), 8012-8015.
- Asati, V., & Singh, P. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Bioorganic & Medicinal Chemistry, 17(22), 7628-7634.
-
UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - eScholarship. (2025, January 13). eScholarship. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega. (2025, August 30). ACS Omega. Retrieved from [Link]
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Journal of Physical Organic Chemistry, 32.
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). AZoM.com. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
2',4',7-Trihydroxyisoflavanone | C15H12O5 | CID 13953272 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Journal of Fluorine Chemistry. (n.d.).
-
2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS. (n.d.). Retrieved from [Link]
-
(a) The UV-vis absorption spectra of released 2′,7′-dichlorofluorescein from Tb-MOF. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. - SciSpace. (n.d.). SciSpace. Retrieved from [Link]
- pKa Data Compiled by R.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. (n.d.). EPFL.
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (n.d.). MDPI.
- 2-[(e)-2-(3,4-dihydroxyphenyl)vinyl]-8-hydroxy-5-[(e) - PubChemLite. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-(e)-2-(3_4-dihydroxyphenyl)vinyl-8-hydroxy-5-_(e)
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,7-Dihydroxy-4-trifluoromethylquinoline/CAS:73496-29-4-HXCHEM [hxchem.net]
- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. epfl.ch [epfl.ch]
- 7. chemscene.com [chemscene.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. rsc.org [rsc.org]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. magnaflux.com [magnaflux.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. np-mrd.org [np-mrd.org]
- 18. ias.ac.in [ias.ac.in]
- 19. mimedb.org [mimedb.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
